(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Quinoline derivatives have been shown to exhibit selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release .
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Some quinoline derivatives have been evaluated for their pharmacokinetics admet and drug-likeness predictions .
Result of Action
Quinoline derivatives have been associated with various biological activities, indicating that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a benzyl-substituted oxirane in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as potassium carbonate or sodium hydride are often used to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce more saturated oxazole derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in the study of enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(quinolin-2-yl)oxazole: Lacks the dihydro component, which may affect its reactivity and binding properties.
2-(Quinolin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Substitution of quinoline with pyridine can alter its electronic properties and binding affinity.
Uniqueness
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the benzyl and quinoline groups, which confer specific electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
(4S)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJONUSIRRGAX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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